molecular formula C6H10N2S B8718155 5-Thiazolemethanamine,N,N-dimethyl-(9CI)

5-Thiazolemethanamine,N,N-dimethyl-(9CI)

Cat. No.: B8718155
M. Wt: 142.22 g/mol
InChI Key: KPPSPOPQZZDHPC-UHFFFAOYSA-N
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Description

5-Thiazolemethanamine,N,N-dimethyl-(9CI) is a heterocyclic organic compound that features a thiazole ring substituted with a dimethylaminomethyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with thioamides under acidic conditions. Another method includes the cyclization of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .

Industrial Production Methods

Industrial production of thiazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanamine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Thiazolemethanamine,N,N-dimethyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolemethanamine,N,N-dimethyl-(9CI) is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and reactivity. This substitution can also influence its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C6H10N2S/c1-8(2)4-6-3-7-5-9-6/h3,5H,4H2,1-2H3

InChI Key

KPPSPOPQZZDHPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

An N,N-dimethylformamide solution of 5-(bromo-methyl)thiazole was prepared by using 5-methylthiazole (5.00 g), N-bromosuccinimide (8.97 g) and α,α′-azobisisobutyronitrile (414 mg) in a similar manner to Referential Example 86, and morpholine (2.20 ml) and triethylamine (7.02 ml) were reacted with this solution to obtain the title compound (1.76 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
7.02 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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